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molecular formula C10H22N2O B8642583 4-(Azepan-4-ylamino)butan-1-ol

4-(Azepan-4-ylamino)butan-1-ol

Cat. No. B8642583
M. Wt: 186.29 g/mol
InChI Key: YLNXGHQEXWEUEH-UHFFFAOYSA-N
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Patent
US09062015B2

Procedure details

The product from step b (1.32 g, 4.65 mmol) is dissolved in 8 ml of dioxane, 16 ml of 4N HCl in dioxane are added, and the mixture is stirred at RT overnight. The reaction mixture is evaporated and dried under high vacuum.
Name
product
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:14][CH2:13][CH2:12][CH:11]([NH:15][CH2:16][CH2:17][CH2:18][CH2:19][OH:20])[CH2:10][CH2:9]1)=O)(C)(C)C.Cl>O1CCOCC1>[NH:8]1[CH2:14][CH2:13][CH2:12][CH:11]([NH:15][CH2:16][CH2:17][CH2:18][CH2:19][OH:20])[CH2:10][CH2:9]1

Inputs

Step One
Name
product
Quantity
1.32 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CCC1)NCCCCO
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1CCC(CCC1)NCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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